molecular formula C12H15NO B6256291 4-(4-aminophenyl)cyclohexan-1-one CAS No. 124500-61-4

4-(4-aminophenyl)cyclohexan-1-one

Cat. No.: B6256291
CAS No.: 124500-61-4
M. Wt: 189.3
InChI Key:
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Description

. This compound is characterized by its unique structure, which includes an aminophenyl group attached to a cyclohexanone ring. The molecular formula of 4-(4-aminophenyl)cyclohexan-1-one is C12H15NO, and it has a molecular weight of 189.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-aminophenyl)cyclohexan-1-one typically involves the reaction of 4-aminophenyl with cyclohexanone under specific conditions. One common method includes the use of NaOH-mediated aldol condensation, followed by ethylene glycol protection of the ketone group in the presence of HC(OEt)3 and concentrated HCl . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve scalable and cost-effective synthetic routes. These methods often utilize inexpensive starting materials and reagents, along with readily attainable reaction conditions. The overall transformation can be achieved with a reasonable yield and minimal purification steps .

Chemical Reactions Analysis

Types of Reactions

4-(4-aminophenyl)cyclohexan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as NaClO/TEMPO/KBr to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using metal hydrides like NaBH4 to yield reduced derivatives.

    Substitution: The aminophenyl group allows for substitution reactions, where different substituents can be introduced under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include NaOH, HC(OEt)3, concentrated HCl, NaClO, TEMPO, KBr, and NaBH4 . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound include oxidized derivatives, reduced compounds, and substituted products. These products can be further utilized in various applications, depending on their chemical properties and functionalities.

Scientific Research Applications

4-(4-aminophenyl)cyclohexan-1-one has a wide range of scientific research applications, including:

    Chemistry: It serves as a versatile building block for the synthesis of various target molecules and bioactive compounds.

    Biology: The compound’s pharmacological activity makes it a valuable tool in biological research, particularly in studying enzyme inhibition and receptor interactions.

    Medicine: Due to its potential therapeutic properties, this compound is investigated for its use in drug development and medicinal chemistry.

    Industry: The compound’s unique structure and reactivity make it useful in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-(4-aminophenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The aminophenyl group allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-aminophenyl)cyclohexan-1-one include other aminophenyl derivatives and cyclohexanone-based compounds. Examples include:

  • 4-(4-aminophenyl)butan-2-one
  • 4-(4-aminophenyl)pentan-2-one
  • 4-(4-aminophenyl)hexan-2-one

Uniqueness

What sets this compound apart from similar compounds is its specific combination of the aminophenyl group and the cyclohexanone ring. This unique structure imparts distinct chemical properties and reactivity, making it particularly valuable in various research and industrial applications .

Properties

CAS No.

124500-61-4

Molecular Formula

C12H15NO

Molecular Weight

189.3

Purity

95

Origin of Product

United States

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